molecular formula C18H11NO2S B13996610 2-(2-Nitrophenyl)dibenzo[b,d]thiophene

2-(2-Nitrophenyl)dibenzo[b,d]thiophene

Cat. No.: B13996610
M. Wt: 305.4 g/mol
InChI Key: OQLDLSLADLFFRW-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)dibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of a nitrophenyl group attached to the dibenzo[b,d]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene typically involves the nitration of dibenzo[b,d]thiophene. The reaction is carried out by treating dibenzo[b,d]thiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for larger-scale production and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst or under acidic conditions.

Major Products

    Reduction: 2-(2-Aminophenyl)dibenzo[b,d]thiophene.

    Substitution: Various substituted dibenzo[b,d]thiophenes depending on the electrophile used.

Scientific Research Applications

2-(2-Nitrophenyl)dibenzo[b,d]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its electronic structure. The nitro group and the dibenzo[b,d]thiophene core contribute to the compound’s ability to participate in electron transfer processes. This makes it an effective component in electronic devices where charge transport is crucial. The molecular targets and pathways involved depend on the specific application, such as the interaction with other materials in an electronic device or the detection of analytes in a sensor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which significantly alters its electronic properties compared to the parent dibenzo[b,d]thiophene. This modification enhances its reactivity and makes it suitable for specific applications in organic electronics and materials science.

Properties

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(2-nitrophenyl)dibenzothiophene

InChI

InChI=1S/C18H11NO2S/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H

InChI Key

OQLDLSLADLFFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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